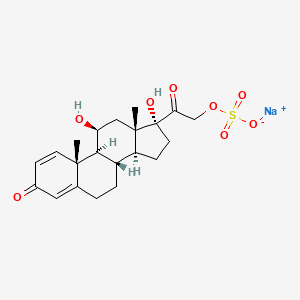

25-脱乙酰-21-乙酰利福平

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

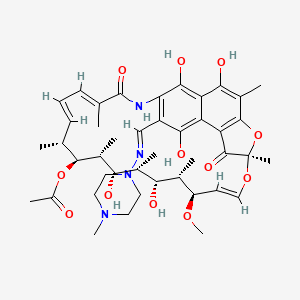

25-Deacetyl-21-Acetyl Rifampicin (25-DA-21-AR) is an important member of the rifampicin family of antibiotics. It is widely used in the treatment of bacterial infections, including tuberculosis and leprosy. 25-DA-21-AR has also been studied for its potential applications in cancer therapy and other medical treatments.

科学研究应用

结核病治疗优化

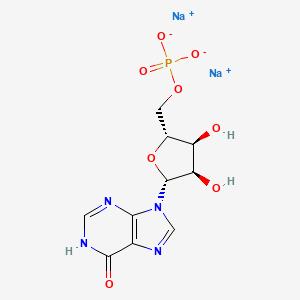

25-脱乙酰-21-乙酰利福平: 是利福平的代谢产物,利福平是一种一线抗结核药物。 对该化合物的药代动力学研究,特别是与异烟肼联合用药的研究,旨在优化结核病 (TB) 的治疗方案。 研究表明,标准剂量可能不足,更高的剂量可以增强抗结核活性 {svg_1}.

药代动力学分析

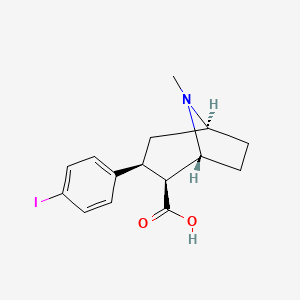

25-脱乙酰-21-乙酰利福平 的群体药代动力学研究有助于了解其在体内的行为,包括吸收、分布、代谢和排泄。 这些信息对于确定合适的剂量以及识别与其他药物的潜在相互作用至关重要 {svg_2}.

抗菌活性评估

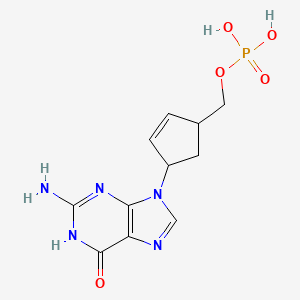

作为利福平的活性代谢产物,25-脱乙酰-21-乙酰利福平 保留了抗菌特性。 对其对抗各种细菌菌株(包括耻垢分枝杆菌)的疗效研究为新抗生素和治疗策略的开发提供了信息 {svg_3}.

生化试剂开发

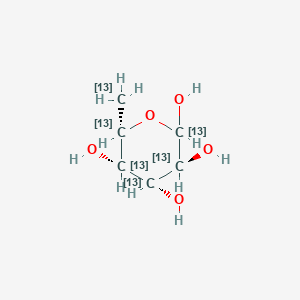

该化合物在研究环境中用作生化试剂。 它作为分析方法的参考物质,确保在涉及利福平及其代谢产物研究中的数据分析准确可靠 {svg_4}.

遗传研究

对影响25-脱乙酰-21-乙酰利福平 处置的遗传因素的调查可以揭示对该药物的个体反应的见解。 这项研究对个体化医疗具有重要意义,并可能导致更有效、更针对性的结核病治疗方案 {svg_5}.

药物相互作用研究

了解25-脱乙酰-21-乙酰利福平 与其他药物(如异烟肼)之间的相互作用对于预防不良反应和改善结核病患者的治疗效果至关重要 {svg_6}.

未来方向

作用机制

Target of Action

25-Deacetyl-21-Acetyl Rifampicin is a partly active metabolite of Rifampicin . Rifampicin is a first-line anti-TB drug . The primary target of Rifampicin is the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, which is essential for the survival and multiplication of the bacteria.

Mode of Action

Rifampicin, and by extension 25-Deacetyl-21-Acetyl Rifampicin, works by inhibiting the microbial DNA-dependent RNA polymerase . This inhibition disrupts the transcription process, preventing the bacteria from synthesizing RNA and proteins, which are necessary for their growth and replication .

Biochemical Pathways

It is known that the compound interferes with the transcription process by inhibiting the microbial dna-dependent rna polymerase . This disruption in the transcription process affects various downstream biochemical pathways, leading to the death of the bacteria.

Pharmacokinetics

The pharmacokinetics of 25-Deacetyl-21-Acetyl Rifampicin have been studied in healthy Asian adults . The apparent clearance of 25-Deacetyl-21-Acetyl Rifampicin was estimated at 95.8 L/h for 70 kg adults . The compound’s pharmacokinetic data were best described by a two-compartment model linked to the Rifampicin model .

Result of Action

The inhibition of the microbial DNA-dependent RNA polymerase by 25-Deacetyl-21-Acetyl Rifampicin leads to the disruption of the transcription process . This disruption prevents the bacteria from synthesizing RNA and proteins, which are necessary for their growth and replication . As a result, the bacteria cannot multiply, leading to a decrease in the bacterial population and eventually their death.

生化分析

Biochemical Properties

25-Deacetyl-21-Acetyl Rifampicin interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized to 25-desacetyl rifampicin, which is partly active, via deacetylation by esterases or unidentified enzymes present in microsomal cells . It is also a substrate of the drug efflux pump P-glycoprotein, which is encoded by the ABCB1 gene .

Cellular Effects

It is known that Rifampicin, the parent compound, has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Rifampicin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Rifampicin, the parent compound, has significant temporal effects, including changes in its effects over time, its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that Rifampicin, the parent compound, has significant dosage effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

25-Deacetyl-21-Acetyl Rifampicin is involved in various metabolic pathways. It is primarily metabolized to 25-desacetyl rifampicin, which is partly active, via deacetylation by esterases or unidentified enzymes present in microsomal cells .

Transport and Distribution

It is known that Rifampicin, the parent compound, is widely distributed in body tissues and fluids because of its high lipid solubility .

Subcellular Localization

It is known that Rifampicin, the parent compound, penetrates tissues and cells to a substantial degree, making it particularly effective against intracellular organisms .

属性

IUPAC Name |

[(7R,9E,11R,12S,13R,14R,15S,16R,17S,18R,19E,21E)-2,13,15,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)34(49)24(4)35(50)25(5)39(21)58-27(7)48/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23-,24-,25-,29-,34+,35+,39+,43-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPRCJHFVWRAND-GKFDBJHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@@](O4)(O/C=C/[C@H]([C@H]([C@@H]([C@H]([C@@H]([C@H]([C@H]1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)